Leukotriene A3 methyl ester
Overview
Description
Leukotriene A3 methyl ester is a metabolically stable form of Leukotriene A3, a member of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid and eicosapentaenoic acid . This compound is known for its role in various inflammatory responses and has been studied extensively for its biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leukotriene A3 methyl ester can be synthesized through a multi-step reaction process. One common method involves the use of 2-Oxiranebutanoic acid, 3-formyl-, methyl ester, (2S,3R)- as a starting material . The synthesis typically involves the following steps:
- Reaction with benzene at 60°C for 1.5 hours, yielding an intermediate product.
- Treatment with n-butyllithium and triethylamine, followed by mesyl chloride in tetrahydrofuran (THF) and hexane at -78°C for 30 minutes .
- Further reaction in THF at -78°C for 1 hour, followed by treatment with hexamethylphosphoric acid triamide at 0°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Leukotriene A3 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Leukotriene A3 methyl ester has several scientific research applications, including:
Chemistry: Used as a stable intermediate in the synthesis of other leukotrienes and related compounds.
Biology: Studied for its role in inflammatory responses and as a tool to understand leukotriene pathways.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
Leukotriene A3 methyl ester exerts its effects through the leukotriene pathway. It is produced via the 5-lipoxygenase pathway from arachidonic acid and acts as an intermediate in the biosynthesis of other leukotrienes . The compound interacts with specific leukotriene receptors, such as CysLT and LTB4 receptors, to mediate inflammatory responses . These interactions involve various molecular targets and pathways, including Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and Nuclear Factor-κB (NF-κB) .
Comparison with Similar Compounds
Leukotriene A3 methyl ester is unique compared to other leukotrienes due to its stability and specific biological activities. Similar compounds include:
Leukotriene A4: An unstable intermediate in the leukotriene pathway.
Leukotriene B4: Known for its role in recruiting neutrophils to sites of inflammation.
Leukotriene C4, D4, and E4: Cysteinyl leukotrienes involved in smooth muscle contraction and bronchoconstriction.
This compound stands out due to its stability and ease of handling in research settings, making it a valuable tool for studying leukotriene biology and developing therapeutic agents .
Properties
IUPAC Name |
methyl 4-(3-tetradeca-1,3,5-trienyloxiran-2-yl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h10-14,16,19-20H,3-9,15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQIJHBMIIBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CC=CC1C(O1)CCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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